molecular formula C5H2Cl3F2O3PS B6176177 [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid CAS No. 2624133-86-2

[difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid

Cat. No. B6176177
CAS RN: 2624133-86-2
M. Wt: 317.5
InChI Key:
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Description

[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid (DTCMPA) is an organophosphonate compound that is widely used in scientific research. It is a colorless, odorless, and tasteless solid that is soluble in water and other organic solvents. DTCMPA has a wide range of applications in scientific research due to its unique properties.

Mechanism of Action

[difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid works by binding to the active site of the PI3K enzyme, which prevents the enzyme from catalyzing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). By blocking this reaction, [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid inhibits the activation of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
[difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has been shown to have a variety of biochemical and physiological effects. In cell culture studies, [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has been shown to inhibit cell growth and induce cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of genes involved in cell proliferation and angiogenesis. Additionally, [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has been shown to inhibit the production of reactive oxygen species and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid in laboratory experiments include its low cost, its solubility in water and other organic solvents, and its ability to inhibit the PI3K enzyme. However, there are some limitations to using [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid in laboratory experiments. For example, it may be difficult to obtain a pure form of [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid, and it may be difficult to accurately measure the concentration of [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid in a given solution.

Future Directions

For research on [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid include investigating its potential use in cancer therapy, studying its effects on other signaling pathways, and exploring its potential applications in drug delivery. Additionally, further research on the synthesis and purification of [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid is needed to ensure that it can be used in laboratory experiments with greater accuracy and precision. Finally, further research is needed to elucidate the biochemical and physiological effects of [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid on cells and tissues.

Synthesis Methods

The synthesis of [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid involves the reaction of 2,4,5-trichlorothiophen-3-ylmethyl bromide with difluorophosphoryl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature and yields a white solid product. The purity of the product can be determined by thin-layer chromatography or other analytical methods.

Scientific Research Applications

[difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid is used in a variety of scientific research applications. It has been used as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a key enzyme in the signaling pathways of cell growth and survival. [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has also been used to study the effects of phospholipases on the structure and function of cell membranes. Additionally, [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid has been used in studies of the structure and function of proteins involved in signal transduction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid involves the reaction of 2,4,5-trichlorothiophen-3-ylmethyl chloride with sodium difluoromethylphosphonate in the presence of a base.", "Starting Materials": [ "2,4,5-trichlorothiophen-3-ylmethyl chloride", "sodium difluoromethylphosphonate", "base (e.g. triethylamine)" ], "Reaction": [ "Add sodium difluoromethylphosphonate to a solution of 2,4,5-trichlorothiophen-3-ylmethyl chloride in anhydrous tetrahydrofuran.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with an organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product, [difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid." ] }

CAS RN

2624133-86-2

Product Name

[difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid

Molecular Formula

C5H2Cl3F2O3PS

Molecular Weight

317.5

Purity

95

Origin of Product

United States

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